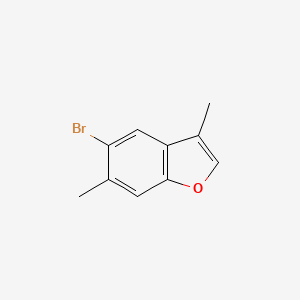![molecular formula C9H8N2O3S B15211643 2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide CAS No. 61367-54-2](/img/structure/B15211643.png)
2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide is a heterocyclic compound that features both furan and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide typically involves the formation of the furan and thiazole rings followed by their coupling. One common method involves the reaction of 5-hydroxymethylfurfural with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability, often employing robust catalysts and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The furan and thiazole rings play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural: A related compound with similar furan ring structure.
Thiazole-4-carboxamide: Shares the thiazole ring but lacks the furan moiety.
2-Furoic acid: Contains the furan ring but differs in functional groups.
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide is unique due to the combination of furan and thiazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
61367-54-2 |
|---|---|
Fórmula molecular |
C9H8N2O3S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H8N2O3S/c10-8(13)7-3-11-9(15-7)6-2-1-5(4-12)14-6/h1-3,12H,4H2,(H2,10,13) |
Clave InChI |
XTPKKKRQGVLHIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C2=NC=C(S2)C(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


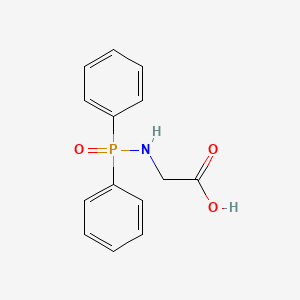
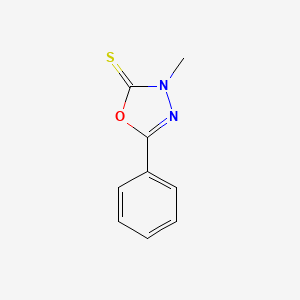
![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)
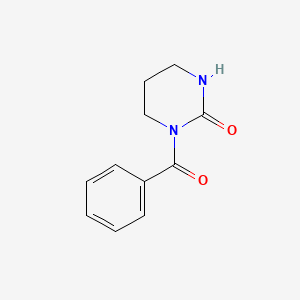
![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
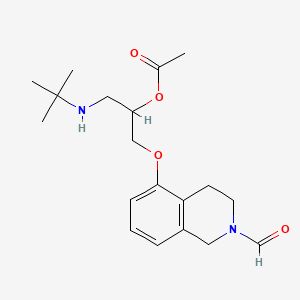
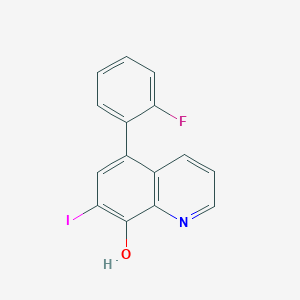
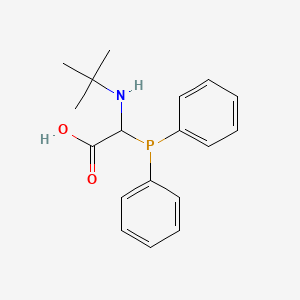
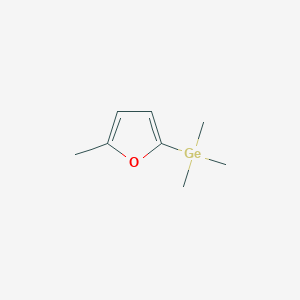
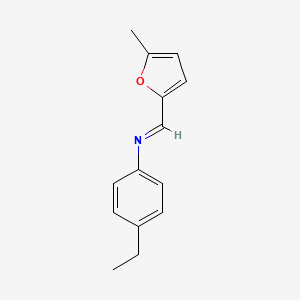
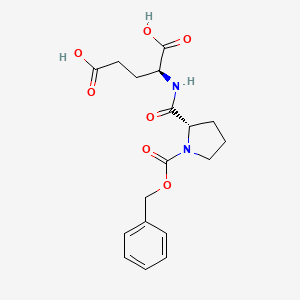
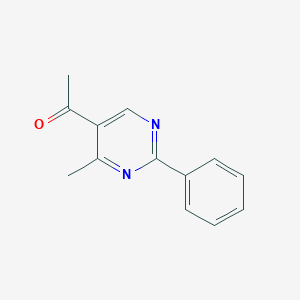
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
